

Technical Support Center: Refining Topoisomerase II

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Compound of Interest

Compound Name: Topoisomerase II|A-IN-5

Cat. No.: B15141670

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the refining of Topoisomerase II.

Troubleshooting Guides

Problem 1: Low Yield of Recombinant Topoisomerase II After Purification

Possible Causes and Solutions

Possible Cause	Troubleshooting Steps
Suboptimal Protein Expression	<ul style="list-style-type: none">- Verify expression levels by running a small sample of the cell lysate on an SDS-PAGE gel and performing a Western blot with a Topoisomerase II-specific antibody.- Optimize expression conditions such as induction time, temperature, and inducer concentration.- For E. coli expression, consider codon optimization of the Topoisomerase II gene. Plasmids containing Topoisomerase II clones can be unstable in standard E. coli strains; using a lower copy number strain is recommended.^[1]
Inefficient Cell Lysis	<ul style="list-style-type: none">- Ensure complete cell lysis to release the protein. Use appropriate lysis buffers and mechanical disruption methods (e.g., sonication, French press) optimized for your expression system.- Add DNase and RNase to the lysis buffer to reduce viscosity from nucleic acids.
Protein Degradation	<ul style="list-style-type: none">- Add a protease inhibitor cocktail to the lysis buffer to prevent degradation by cellular proteases.^[2]- Keep samples on ice or at 4°C throughout the purification process.- Topoisomerase II can be targeted for degradation by the ubiquitin-proteasome system.^[3] Consider using inhibitors of this pathway during extraction if degradation is persistent.
Inefficient Affinity Chromatography	<ul style="list-style-type: none">- Ensure the affinity column is properly equilibrated with the binding buffer.- Check the binding affinity of your fusion tag (e.g., His-tag, GST-tag, YFP-tag) and adjust binding/wash conditions accordingly. For GST-tagged proteins, ensure the pH of the lysis and binding buffers is between 6.5 and 8.0.- Increase the incubation time of the lysate with the affinity

resin. - Optimize the elution conditions. For example, with GST-tagged proteins, adding 0.1-0.2 M NaCl or a non-ionic detergent like 0.1% Tween-20 to the elution buffer can improve recovery.

Protein Precipitation/Aggregation

- Increase the ionic strength of the buffers to improve protein solubility. - Add stabilizing agents such as glycerol (5-20%) or non-ionic detergents to the buffers.

Problem 2: Purified Topoisomerase II Shows Low or No Enzymatic Activity

Possible Causes and Solutions

Possible Cause	Troubleshooting Steps
Incorrect Assay Conditions	<ul style="list-style-type: none">- Verify the components and concentrations in your reaction buffer. Topoisomerase II activity requires ATP and a divalent cation, typically Mg²⁺.[2][4]- Optimize the reaction temperature and incubation time. A common condition is 30 minutes at 37°C.[2][5]- Ensure the pH of the reaction buffer is optimal (usually around 7.5-8.0).
Enzyme Instability	<ul style="list-style-type: none">- Topoisomerase II can be sensitive to freeze-thaw cycles. Aliquot the purified enzyme and store it at -80°C. Avoid repeated freezing and thawing.[6]- The enzyme's stability can be temperature and pH-dependent. Arabidopsis Topo IIA, for instance, shows greater lability at higher temperatures and pH.[4]
Presence of Inhibitors	<ul style="list-style-type: none">- Ensure that no inhibitors from the purification process (e.g., high concentrations of imidazole from His-tag purification) are carried over into the final enzyme preparation. Perform dialysis or buffer exchange to remove potential inhibitors.
Substrate Quality	<ul style="list-style-type: none">- Use high-quality, supercoiled plasmid DNA or kinetoplast DNA (kDNA) as a substrate. Nicked or relaxed DNA will not be suitable for relaxation or decatenation assays, respectively.- Verify the integrity of your DNA substrate by running it on an agarose gel.
Incorrect Protein Folding	<ul style="list-style-type: none">- If expressing in a prokaryotic system like E. coli, the enzyme may not be correctly folded. Consider expressing the protein in a eukaryotic system such as insect cells (Spodoptera frugiperda) or human cell lines (HEK293F) for better post-translational modifications and folding.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to express and purify active human Topoisomerase II?

A scalable method for producing high-purity, active recombinant human Topoisomerase II involves using a HEK293F cell expression system.^[7] Expressing the protein as a fusion with a fluorescent protein like YFP or mCherry serves as both an indicator of expression and an affinity tag for rapid purification.^[7] This can be followed by further polishing steps like Fast Protein Liquid Chromatography (FPLC) to achieve high purity.^[7]

Q2: How can I confirm the activity of my purified Topoisomerase II?

The most common and specific assay for Topoisomerase II activity is the kDNA decatenation assay.^{[2][8]} In this assay, Topoisomerase II separates the interlocked DNA circles of kinetoplast DNA, and the products are visualized by agarose gel electrophoresis.^[2] Another common method is the supercoiled DNA relaxation assay, where the enzyme relaxes a supercoiled plasmid. However, this assay is not specific to Topoisomerase II, as Topoisomerase I can also perform this function.^[2] To specifically measure Topoisomerase II activity in a relaxation assay, ATP must be included in the reaction, as it is a requirement for Topoisomerase II but not for Topoisomerase I.^[2]

Q3: My Topoisomerase II protein appears to be degraded. How can I prevent this?

Protein degradation is a common issue. To mitigate this, always add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity. The stability of Topoisomerase II is also regulated by the ubiquitin-proteasome system and SUMOylation.^[3] If degradation persists, consider using specific inhibitors for these pathways during purification.

Q4: I am screening for Topoisomerase II inhibitors. What are the different types of inhibitors I should be aware of?

Topoisomerase II inhibitors can be broadly categorized into two classes:

- Topoisomerase II poisons: These compounds, such as etoposide and doxorubicin, stabilize the covalent complex between the enzyme and the cleaved DNA (cleavage complex).^{[9][10]}

This leads to an accumulation of DNA double-strand breaks, which are cytotoxic to cancer cells.[11]

- Catalytic inhibitors: These inhibitors interfere with other steps of the enzymatic cycle, such as ATP binding or hydrolysis, without stabilizing the cleavage complex.[9] An example is ICRF-193.[3]

Q5: What is the role of the ATPase domain in Topoisomerase II?

The ATPase domain is crucial for the catalytic activity of Topoisomerase II. The binding and hydrolysis of ATP drive the conformational changes necessary for the enzyme to pass one DNA duplex through a transient break in another.[12] This process is essential for altering the DNA topology. Unlike Type I topoisomerases, Type II topoisomerases require ATP for their function. [12]

Experimental Protocols

Protocol 1: Kinetoplast DNA (kDNA) Decatenation Assay

This protocol is used to measure the catalytic activity of Topoisomerase II.

Materials:

- Purified Topoisomerase II enzyme
- Kinetoplast DNA (kDNA) substrate
- 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA, 20 mM ATP)[6]
- Stop Solution (e.g., 10% SDS)[2]
- Proteinase K
- 6x DNA Loading Dye
- 1% Agarose gel containing Ethidium Bromide (0.5 µg/mL)
- TAE or TBE buffer

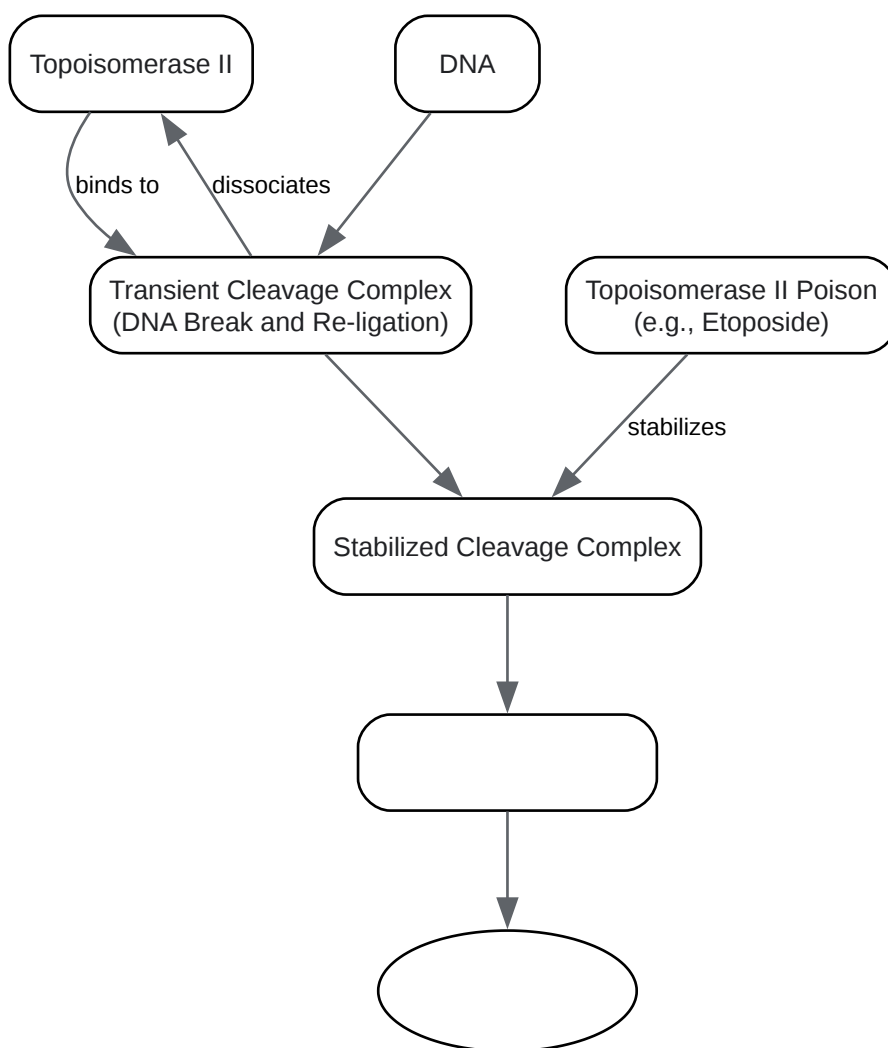
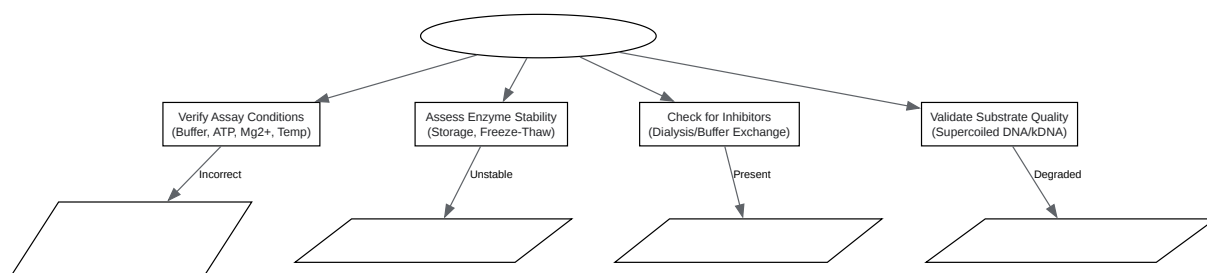
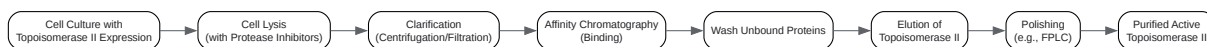
- Decatenated and linearized kDNA markers

Procedure:

- Prepare the 1x Topoisomerase II Assay Buffer by diluting the 10x stock.
- On ice, set up the reactions in microcentrifuge tubes. For a 20 µl final volume:
 - 2 µl 10x Topoisomerase II Assay Buffer
 - 200 ng kDNA
 - Varying amounts of purified Topoisomerase II or cell extract
 - Nuclease-free water to 20 µl
- Incubate the reactions for 30 minutes at 37°C.[2]
- Stop the reaction by adding 2 µl of 10% SDS.[2]
- Add Proteinase K to a final concentration of 50 µg/mL and incubate for 15 minutes at 37°C to digest the protein.[6]
- Add 4 µl of 6x DNA loading dye.
- Load the samples, along with decatenated and linearized kDNA markers, onto a 1% agarose gel containing ethidium bromide.[8]
- Run the gel at 5-10 V/cm for 2-3 hours.[2]
- Visualize the DNA under a UV transilluminator. Decatenated products will migrate faster into the gel as open circular and covalently closed circular minicircles.

Visualizations

Topoisomerase II Purification Workflow



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